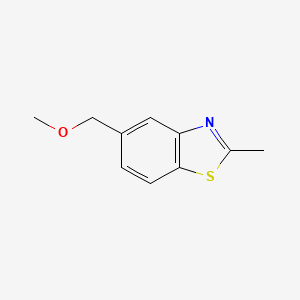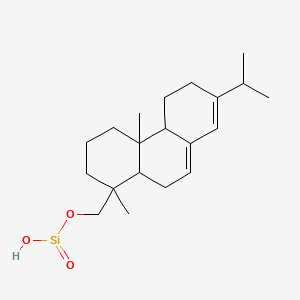
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate is a chiral compound that belongs to the class of pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate typically involves the reaction of a suitable pyrrole derivative with a chlorinating agent. One common method is the reaction of (S)-Methyl 2,3-dihydro-1H-pyrrole-2-carboxylate with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like phosgene. The use of automated systems can also improve yield and purity by minimizing human error.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the pyrrole ring into more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or alcohols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of oxidized pyrrole derivatives.
Aplicaciones Científicas De Investigación
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparación Con Compuestos Similares
®-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activities.
Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate: The racemic mixture of the compound.
Uniqueness: (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or the racemic mixture, making it valuable for the development of enantioselective drugs.
Propiedades
Número CAS |
103322-13-0 |
|---|---|
Fórmula molecular |
C7H8ClNO3 |
Peso molecular |
189.595 |
Nombre IUPAC |
methyl (2S)-1-carbonochloridoyl-2,3-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h2,4-5H,3H2,1H3/t5-/m0/s1 |
Clave InChI |
HCYQUHNOSVBYQW-YFKPBYRVSA-N |
SMILES |
COC(=O)C1CC=CN1C(=O)Cl |
Sinónimos |
1H-Pyrrole-2-carboxylicacid,1-(chlorocarbonyl)-2,3-dihydro-,methylester,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)






![(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol](/img/structure/B560787.png)




